3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula and CAS number 1219964-10-9. This compound features a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological receptors. The compound is classified under piperidine derivatives, which are known for their diverse pharmacological activities, including analgesic and anti-inflammatory properties.
The synthesis of 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride typically involves several steps:
Technical details include the use of solvents such as ethanol and water during the reaction, along with catalysts like potassium carbonate to facilitate the process .
The molecular structure of 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride can be described as follows:
The chemical reactivity of 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride includes:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile .
The mechanism of action for 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride primarily involves its interaction with specific receptors in the central nervous system:
Relevant data include safety information indicating that this compound may be an irritant .
The primary applications of 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride include:
The core synthetic strategy for 3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride involves the nucleophilic displacement of halogen from 1,2-dibromoethane or chloroethyl derivatives by piperidine, followed by phenoxyalkylation of 3-methyl-4-nitrophenol. This two-step alkylation sequence establishes the critical C-N and C-O bonds that define the molecular scaffold. Industrial-scale synthesis employs a one-pot alkylation process in aromatic solvents like toluene, where piperidine reacts with 1,2-dibromoethane at 60–80°C under reflux conditions. Potassium carbonate serves as a base to deprotonate the phenolic hydroxyl group, while catalytic potassium iodide (5–10 mol%) enhances halogen reactivity through in situ halide exchange [1] [3].
Reaction optimization studies reveal that solvent selection profoundly impacts yield and purity. Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate kinetics but necessitate rigorous purification due to by-product formation. Hydrocarbon solvents like toluene provide superior phase separation and facilitate intermediate isolation. Temperature control is critical: reactions below 60°C exhibit incomplete conversion, while temperatures exceeding 80°C promote N-alkylation byproducts. Post-reaction, the crude product is treated with dilute acetic acid to precipitate unreacted starting materials, yielding the phenoxyethyl-piperidine intermediate at >85% purity prior to salt formation [3] [6].
Key operational parameters for alkylation optimization:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–80°C | <60°C: Slow reaction; >80°C: Decomposition |
KI Catalyst Loading | 5–10 mol% | <5%: Incomplete reaction; >10%: Iodide contamination |
Base (K₂CO₃) Equivalents | 2.5 eq | <2.0 eq: Low conversion; >3.0 eq: Emulsion formation |
Reaction Time | 8–12 hours | Shorter: Unreacted phenol; Longer: Degradation |
Table 2: Solvent comparison for alkylation step
Solvent | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Toluene | 88 | 92 | Easy by-product removal | Moderate boiling point (111°C) |
Acetonitrile | 82 | 78 | Faster kinetics | Difficult solvent removal |
THF | 85 | 87 | Homogeneous reaction mixture | Peroxide formation risk |
DMF | 90 | 75 | High solubility | Challenging purification |
Functionalization of the nitrophenoxy moiety requires precise catalytic control to preserve the nitro group while forming the ether linkage. Ullmann-type copper catalysis enables efficient C-O bond formation between 3-methyl-4-nitrophenol and dibromoethane precursors. Copper(I) iodide (CuI, 5–8 mol%) in conjunction with 1,10-phenanthroline ligands achieves yields >90% by suppressing undesirable reduction of the nitro group. This system operates optimally at 100–120°C in DMSO, leveraging the solvent’s high polarity to solubilize inorganic bases like cesium carbonate [6] [8].
For selective nitro group reduction – a common modification to access aniline derivatives – catalytic transfer hydrogenation outperforms conventional methods. Palladium on carbon (Pd/C, 10 wt%) with ammonium formate in ethanol reduces the nitro group quantitatively within 2 hours at 25°C, avoiding harsh conditions that could cleave the phenoxyethyl linkage. Platinum oxide (PtO₂) serves as an alternative catalyst for pressurized hydrogenation (50 psi H₂), though it requires specialized equipment. Crucially, both methods maintain the integrity of the piperidine N-H bond and the ethyl spacer [4] [8].
Advanced catalytic systems for functionalization:
Table 3: Catalytic systems for nitrophenoxy functionalization
Catalyst System | Substrate | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
CuI/phenanthroline | 3-Methyl-4-nitrophenol + 1,2-dibromoethane | DMSO, 110°C, 24h | 92 | No nitro reduction |
Pd/C + NH₄HCO₂ | 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine | EtOH, 25°C, 2h | 95 | Exclusive aniline formation |
PtO₂ (50 psi H₂) | 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine | MeOH, 25°C, 4h | 88 | Over-reduction in <5% |
NaH (no metal catalyst) | 3-Methyl-4-nitrophenol + chloroethanol | DMF, 0°C to 25°C, 12h | 85 | Requires anhydrous conditions |
Conversion of the free base to the hydrochloride salt enhances stability and crystallinity. Salt formation employs hydrogen chloride (HCl) gas bubbling in anhydrous isopropanol or ethereal HCl in diethyl ether. The reaction is highly exothermic, requiring temperature control at 0–5°C during acid addition. Isopropanol/water mixtures (4:1 v/v) provide optimal solubility for crystallization, with excess HCl (1.5–2.0 eq) ensuring complete protonation [3] [5].
Crystallization optimization focuses on controlling supersaturation to prevent oiling-out. Key strategies include:
These methods produce needles or plates with >99.5% purity (HPLC) and residual solvent content <300 ppm (GC). X-ray powder diffraction confirms polymorphic Form I as the dominant crystal phase, characterized by distinctive peaks at 2θ = 10.2°, 18.7°, and 24.5° [5].
Table 4: Salt formation and crystallization conditions
Parameter | Isopropanol/Water System | Acetone System | THF/Anti-solvent System |
---|---|---|---|
HCl Source | Gaseous HCl | Concentrated HCl | Ethereal HCl |
Temperature | 0–5°C (addition); <–15°C (crystallization) | 25°C (addition); –20°C (crystallization) | 0°C (addition); –78°C (crystallization) |
Crystallization Solvent | IPA/H₂O (4:1) + ether | Acetone alone | THF + hexanes |
Crystal Habit | Needles | Plates | Irregular prisms |
Residual Solvent (ppm) | <200 | <500 | <800 |
Purity (HPLC) | >99.5% | 98.2% | 97.8% |
Compound Identification Table
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: